molecular formula C16H14O3 B022426 Dexketoprofen CAS No. 22161-81-5

Dexketoprofen

カタログ番号 B022426
CAS番号: 22161-81-5
分子量: 254.28 g/mol
InChIキー: DKYWVDODHFEZIM-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group, with a potent analgesic, anti-inflammatory, and antipyretic activity. It is the dextrorotatory enantiomer of ketoprofen, offering a similar therapeutic profile but with potential advantages in terms of pharmacokinetic behavior and tolerability (Rodríguez et al., 2008).

Synthesis Analysis

Dexketoprofen trometamol, the tromethamine salt of dexketoprofen, simplifies the pharmacokinetics of the drug, allowing for a reduced dosage and potentially minimizing adverse effects. This formulation leads to faster absorption and quicker onset of analgesia, which is particularly beneficial in acute pain management scenarios (Burke & Bannister, 2003).

Molecular Structure Analysis

The molecular structure of dexketoprofen contributes to its effectiveness and rapid onset of action. Its dextrorotatory form simplifies its pharmacokinetics, making it more efficient in smaller doses. This is a key factor in its ability to provide pain relief with reduced risk of side effects compared to its racemic counterpart (Varrassi et al., 2017).

Chemical Reactions and Properties

Dexketoprofen interacts with the cyclooxygenase (COX) enzyme system, inhibiting COX-1 and COX-2, and thus reducing the synthesis of prostaglandins involved in pain, inflammation, and fever processes. This inhibition is crucial for its therapeutic effects but also contributes to its gastrointestinal and renal side effects, which are dose-dependent (Sarzi-Puttini et al., 2011).

Physical Properties Analysis

Dexketoprofen's physical properties, including its solubility and formulation as a trometamol salt, enhance its absorption and bioavailability. This leads to faster therapeutic effects, making it particularly useful for pain management after surgery or in conditions requiring rapid onset of action (Rodríguez et al., 2008).

Chemical Properties Analysis

The chemical properties of dexketoprofen, including its interaction with the COX enzyme and its anti-inflammatory, analgesic, and antipyretic effects, underlie its use in clinical settings. Its ability to inhibit prostaglandin synthesis is central to its effectiveness in treating pain and inflammation, while its specific formulation enhances its safety and tolerability profiles (Sarzi-Puttini et al., 2011).

科学的研究の応用

1. Crystallography and Computational Study

  • Methods of Application: The crystal structure of the hitherto sole known hydrate phase of dexketoprofen trometamol (DK-T_2H2O), as determined by single-crystal X-ray diffraction, is presented .
  • Results or Outcomes: The molecular and crystal structures of DK-T_2H2O are analyzed and compared to those of the parent anhydrous crystal form DK-T_A. In both the crystal structures, all the potential H-bond donors and acceptor of the dexketoprofen and trometamol ions are engaged .

2. Determination of Enantiomeric Purity and Organic Impurities

  • Summary of Application: A reversed-phase high-performance liquid chromatographic (HPLC) method was developed for the simultaneous determination of the potential impurities of dexketoprofen, including the distomer R-ketoprofen .
  • Methods of Application: After screening the separation capability of four polysaccharide columns in polar organic and in reversed-phase modes, appropriate enantioseparation was observed only on the Lux Amylose-2 column in an acidified acetonitrile/water mixture .
  • Results or Outcomes: A detailed investigation of the mobile phase composition and temperature for enantio- and chemoselectivity showed many unexpected observations. It was observed that both the resolution and the enantiomer elution order can be fine-tuned by varying the temperature and mobile phase composition .

3. Pain Management

  • Summary of Application: Dexketoprofen is used for the short-term treatment of mild to moderate pain, including dysmenorrhoea, musculoskeletal pain, and toothache .
  • Methods of Application: Dexketoprofen is administered orally in the form of tablets .
  • Results or Outcomes: Dexketoprofen has been found to be effective in relieving pain in various clinical settings .

4. Comparative Analysis with Other Painkillers

  • Summary of Application: A comparative analysis was conducted between dexketoprofen and other painkilling medications .
  • Methods of Application: The systematic literature review was conducted in November 2021 (2018 onwards). 12 articles were selected from PubMed, Google Scholar, Medline Complete databases .
  • Results or Outcomes: The findings of the review confirm that dexketoprofen is a very good pain reliever more potent than paracetamol. Dexketoprofen produces similar effects to lidocaine and dexmedetomidine. Complex preparations containing dexketoprofen and tramadol are very effective painkilling tandem and are more effective than tramadol and paracetamol therapy in the treatment of acute pain .

Safety And Hazards

Dexketoprofen should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

将来の方向性

While dexketoprofen has been found to be as effective as other NSAIDs and paracetamol/opioid combinations, further studies are needed to confirm the role of certain single nucleotide polymorphisms on the pharmacokinetic variability of dexketoprofen .

特性

IUPAC Name

(2S)-2-(3-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905141
Record name Dexketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity.
Record name Dexketoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexketoprofen

CAS RN

22161-81-5
Record name (+)-Ketoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22161-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexketoprofen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexketoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(3-benzoylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXKETOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexketoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexketoprofen
Reactant of Route 2
Reactant of Route 2
Dexketoprofen
Reactant of Route 3
Dexketoprofen
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dexketoprofen
Reactant of Route 5
Reactant of Route 5
Dexketoprofen
Reactant of Route 6
Dexketoprofen

Citations

For This Compound
6,690
Citations
MJ Barbanoj, RM Antonijoan, I Gich - Clinical pharmacokinetics, 2001 - Springer
… and clinical development of dexketoprofen trometamol started, and … of dexketoprofen was published in 1996.[17] This article reviews the clinical pharmacokinetic profile of dexketoprofen …
Number of citations: 254 link.springer.com
D Mauleón, R Artigas, ML García, G Carganico - Drugs, 1996 - Springer
… Repeated (5-day) oral administration of dexketoprofen as the trometamol salt causes less … form of both dexketoprofen and the racemate. In addition, single dose dexketoprofen as the …
Number of citations: 249 link.springer.com
RA Moore, J Barden - BMC clinical …, 2008 - bmcclinpharma.biomedcentral.com
… that compared dexketoprofen (any dose) with placebo found dexketoprofen to be … mg dexketoprofen of 3.5 (2.7 to 4.9), 25 mg dexketoprofen of 3.0 (2.4 to 3.9), and 50 mg dexketoprofen …
Number of citations: 187 bmcclinpharma.biomedcentral.com
MJ Barbanoj Rodríguez… - Expert Review of …, 2008 - Taylor & Francis
… safety and efficacy of dexketoprofen trometamol, new clinical … parenteral formulation, dexketoprofen trometamol nowadays … safety profile make dexketoprofen trometamol an interesting …
Number of citations: 67 www.tandfonline.com
M Hanna, JY Moon - Current medical research and opinion, 2019 - Taylor & Francis
… Results: Single-dose dexketoprofen trometamol provides … of single-dose dexketoprofen trometamol appears to be … Conclusion: In conclusion, dexketoprofen trometamol appears …
Number of citations: 61 www.tandfonline.com
H Gaskell, S Derry, PJ Wiffen… - Cochrane Database of …, 2017 - cochranelibrary.com
Background This review is an update of" Single dose oral ketoprofen and dexketoprofen for acute postoperative pain in adults" last updated in Issue 4, 2009. Ketoprofen is a non‐…
Number of citations: 223 www.cochranelibrary.com
J Kuczyńska, A Pawlak, B Nieradko-Iwanicka - Biomedicine & …, 2022 - Elsevier
… drugs and the combination of dexketoprofen with tramadol vs paracetamol with tramadol. … that dexketoprofen is a very good pain reliever more potent than paracetamol. Dexketoprofen …
Number of citations: 7 www.sciencedirect.com
J Beltrán, E Martín-Mola, M Figueroa… - The Journal of …, 1998 - Wiley Online Library
… indicate that dexketoprofen trometamol is … dexketoprofen acid or ketoprofen,19 thus optimizing its suitability for treating pain. We compared the efficacy and tolerability of dexketoprofen …
Number of citations: 115 accp1.onlinelibrary.wiley.com
P Rossi, P Paoli, A Ienco, D Biagi, M Valleri… - … Section C: Structural …, 2019 - scripts.iucr.org
… dexketoprofen (DXKP-α) and with the S-enantiomer of the racemic compound. The three different conformers of dexketoprofen … of the two polymorphs of dexketoprofen was assessed by …
Number of citations: 15 scripts.iucr.org
M Ezcurdia, FJ Cortejoso, R Lanzón… - The Journal of …, 1998 - Wiley Online Library
… dexketoprofen doses of 12.5 and 25 mg, ketoprofen 50 mg, and placebo using a randomized, four-way crossover design. Efficacy analyses showed that dexketoprofen … , dexketoprofen …
Number of citations: 96 accp1.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。